molecular formula C9H16O4 B14583267 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol CAS No. 61095-07-6

2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol

Cat. No.: B14583267
CAS No.: 61095-07-6
M. Wt: 188.22 g/mol
InChI Key: GOIZDZVZVQQEAS-UHFFFAOYSA-N
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Description

2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol is an organic compound that features both an epoxide and an allyl ether functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol typically involves the reaction of glycidol with allyl alcohol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of glycidol attacks the allyl alcohol, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as potassium hydroxide, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: The allyl ether group can be reduced to form the corresponding alcohol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the allyl ether group.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to open the epoxide ring.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of azido or thiol-substituted compounds.

Scientific Research Applications

2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in biomaterials.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with various drugs.

    Industry: Utilized in the production of epoxy resins and coatings, where its unique structure imparts desirable properties such as flexibility and chemical resistance.

Mechanism of Action

The mechanism of action of 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, such as proteins or nucleic acids, leading to cross-linking or modification of these biomolecules. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    Glycidol: Similar in structure but lacks the allyl ether group.

    Allyl glycidyl ether: Contains both an epoxide and an allyl ether group, similar to 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol.

    Epichlorohydrin: Contains an epoxide ring but lacks the allyl ether group.

Uniqueness

This compound is unique due to the presence of both an epoxide and an allyl ether group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-3-11-5-8(4-10)12-6-9-7-13-9/h2,8-10H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIZDZVZVQQEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CO)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90820810
Record name 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90820810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61095-07-6
Record name 2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90820810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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